

# Application Notes and Protocols for the TuNa-Al Platform

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to utilizing the Tunable Nanoparticle Artificial Intelligence (TuNa-AI) platform. Developed by researchers at Duke University, TuNa-AI integrates automated robotic experimentation with a bespoke machine learning model to accelerate the design and optimization of nanoparticles for drug delivery.[1] [2][3][4] This document outlines the core workflow, from initial high-throughput screening to AI-guided formulation optimization, and provides detailed protocols for key experimental procedures.

### Introduction to the TuNa-Al Platform

The TuNa-AI platform addresses a critical bottleneck in nanomedicine: the rational design of effective drug-excipient nanoparticle formulations. Traditional methods often rely on trial-and-error, exploring a limited chemical and compositional space. TuNa-AI overcomes this by combining a high-throughput automated liquid handling system for nanoparticle synthesis with a powerful hybrid kernel machine learning model.[2][3] This approach allows for the simultaneous optimization of both material selection and their relative molar ratios.[2]

The platform has demonstrated a 42.9% increase in the successful formation of nanoparticles compared to standard equimolar screening approaches.[1][2] Key applications include encapsulating difficult-to-formulate drugs and optimizing existing nanoformulations to enhance safety and efficacy.[1][3]



## The TuNa-Al Workflow

The TuNa-AI platform follows a cyclical workflow, integrating experimental data generation with computational modeling to iteratively refine nanoparticle formulations.





Click to download full resolution via product page

Caption: The cyclical workflow of the TuNa-AI platform.



## **Quantitative Performance Summary**

The TuNa-AI platform's performance has been validated through extensive screening and two detailed case studies. The results are summarized below.



| Metric                              | Value/Outcome                                                  | Case Study     | Reference |
|-------------------------------------|----------------------------------------------------------------|----------------|-----------|
| Screening<br>Improvement            |                                                                |                |           |
| Increase in Successful Formulations | 42.9%                                                          | General Screen | [1][2]    |
| Formulations<br>Generated           | 1275                                                           | General Screen | [1][2]    |
| Venetoclax<br>Formulation           |                                                                |                |           |
| Challenge                           | Difficult-to-<br>encapsulate drug                              | Venetoclax     | [1][2]    |
| Al-Predicted Excipient              | Taurocholic Acid (in excess)                                   | Venetoclax     | [3]       |
| In Vitro Efficacy<br>(pIC50)        | 5.39 ± 0.08 (NP) vs.<br>5.22 ± 0.05 (Free<br>Drug)             | Venetoclax     | [1]       |
| Trametinib Optimization             |                                                                |                |           |
| Goal                                | Reduce usage of potentially carcinogenic excipient (Congo red) | Trametinib     | [1][3]    |
| Excipient Reduction                 | 75%                                                            | Trametinib     | [1][2]    |
| In Vitro Efficacy                   | Preserved relative to standard formulation                     | Trametinib     | [1][2]    |
| In Vivo<br>Pharmacokinetics         | Preserved relative to standard formulation                     | Trametinib     | [1][2]    |
| Drug Loading<br>Improvement         | 77.2% to 83.4%                                                 | Trametinib     | [3]       |



## **Detailed Experimental Protocols**

The following protocols are based on the methodologies published in the primary literature describing the TuNa-AI platform.

## **Protocol 1: High-Throughput Nanoparticle Synthesis**

This protocol describes the automated synthesis of a nanoparticle library for initial screening and model training.

#### Materials:

- Drugs of interest (e.g., 17 different drugs)
- Excipients of interest (e.g., 15 different excipients)
- Dimethyl sulfoxide (DMSO), sterile
- 96-well plates
- Automated liquid-handling station (e.g., OpenTrons OT-2)[3]

#### Procedure:

- Prepare Stock Solutions:
  - Dissolve drugs in sterile DMSO to a final concentration of 40 mM.
  - Dissolve excipients in sterile DMSO to final concentrations of 10 mM, 20 mM, 40 mM, 80 mM, and 160 mM.[3]
  - Store all stock solutions at -20 °C.
- Automated Mixing:
  - Program the OpenTrons OT-2 to dispense 1 μL of a 40 mM drug stock solution into a well of a 96-well plate.[3]



- To the same well, dispense 1 μL of an excipient stock solution. This will test excipient-todrug molar ratios of 0.25:1, 0.5:1, 1:1, 2:1, and 4:1.
- Repeat for all drug-excipient-ratio combinations.
- Ensure Homogeneity:
  - Centrifuge the 96-well plate at 2500 rpm (850 g) for 20 seconds to ensure complete mixing of the droplets.[3]
- Solvent Exchange for Nanoparticle Formation:
  - Rapidly add 990 μL of sterile filtered and degassed Phosphate-Buffered Saline (PBS) to the DMSO mixture. This solvent exchange process induces nanoparticle self-assembly.
- Characterization:
  - Proceed immediately to nanoparticle characterization as described in Protocol 2.

## **Protocol 2: Nanoparticle Characterization**

This protocol outlines the criteria and methods for identifying successful nanoparticle formation.

Criteria for Successful Nanoparticle Formation:

- Size: Z-average diameter between 50 and 500 nm.
- Polydispersity: Polydispersity Index (PDI) less than 0.5.
- Stability: No visible precipitation after 24 hours.
- A. Dynamic Light Scattering (DLS) for Size and Polydispersity:
- Transfer an aliquot of the nanoparticle suspension from the 96-well plate to a DLS cuvette.
- Measure the Z-average diameter and PDI using a DLS instrument.
- Record the values and compare against the success criteria.



- B. Transmission Electron Microscopy (TEM) for Morphology:
- Deposit 10 μL of the freshly prepared nanoparticle solution onto a 300-mesh carbon-coated copper grid.[3]
- Allow the solution to adsorb for 90 seconds.[3]
- Wick away excess solution using filter paper.
- Apply 1% uranyl acetate solution for negative staining for 60 seconds.
- Air-dry the grid completely.
- Examine the grid using a TEM at an accelerating voltage of 180 kV to visualize nanoparticle morphology.[3]

## **Protocol 3: In Vitro Efficacy Study (Example: Venetoclax)**

This protocol details the assessment of the biological activity of the formulated nanoparticles.

#### Materials:

- Kasumi-1 human acute myeloblastic leukemia cells.
- Appropriate cell culture medium and supplements.
- · Unformulated (free) drug.
- TuNa-AI formulated nanoparticles.
- Cell viability assay kit (e.g., CellTiter-Glo).

#### Procedure:

- Cell Seeding: Seed Kasumi-1 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treatment:



- Prepare serial dilutions of both the unformulated drug and the nanoparticle formulation.
- Treat the cells with the different concentrations of the drugs.
- Include untreated cells as a negative control.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment:
  - Perform the cell viability assay according to the manufacturer's instructions.
  - Measure luminescence or absorbance to determine the percentage of viable cells relative to the untreated control.
- Data Analysis:
  - Plot the dose-response curves.
  - Calculate the half-maximal inhibitory concentration (IC50) or pIC50 values to compare the potency of the formulated versus unformulated drug.

# Protocol 4: In Vivo Pharmacokinetics Study (Example: Trametinib)

This protocol describes how to evaluate the pharmacokinetic profile of the optimized nanoparticles in an animal model.

#### Materials:

- Female BALB/c mice.
- Standard formulation of trametinib nanoparticles (e.g., 1:1 molar ratio with Congo red).
- TuNa-AI optimized trametinib nanoparticles (e.g., 1:4 molar ratio with Congo red).
- Internal standard (e.g., trametinib-¹³C,d₃).[1]
- LC/MS/MS system (e.g., Agilent 1200 LC, AB/Sciex API 5500 Qtrap MS/MS).[1]



#### Procedure:

- Animal Dosing:
  - Divide mice into treatment groups.
  - Administer the standard and optimized nanoparticle formulations intravenously at a specified dose.
  - All animal procedures must be performed according to approved IACUC protocols.[1]
- Plasma Collection:
  - Collect blood samples at predetermined time points post-injection.
  - Process the blood to isolate plasma.
- Sample Preparation for LC/MS/MS:
  - To 20 μL of plasma, add 40 μL of the internal standard in methanol/acetonitrile (1:1).[1]
  - Agitate vigorously and centrifuge to pellet proteins.
  - Transfer 40 μL of the supernatant to an autosampler vial.[3]
- LC/MS/MS Analysis:
  - Inject 10 μL of the supernatant into the LC/MS/MS system.[3]
  - Quantify the concentration of trametinib in each sample based on a standard curve.
- Data Analysis:
  - Plot the plasma concentration-time profiles for each formulation.
  - Calculate key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) to compare the two formulations.



## **Computational Protocol: Using the TuNa-Al Model**

The TuNa-AI model is a bespoke hybrid kernel Support Vector Machine (SVM) that predicts the likelihood of successful nanoparticle formation.[2] The code and data are available at the Reker Lab GitHub repository.



Click to download full resolution via product page

**Caption:** Logical flow of the TuNa-AI predictive model.

Step-by-Step Guide for Model Usage (Based on Repository Structure):

Setup:



- Clone the GitHub repository from https://github.com/RekerLab/TuNa-AI.
- Install the required Python libraries and dependencies as specified in the repository (e.g., via a requirements.txt or environment.yml file). This will likely include libraries such as scikit-learn, RDKit, and pandas.

#### Data Preparation:

 Prepare a .csv file containing the chemical information for the drugs and excipients to be tested. The input format will require columns for drug identifiers, excipient identifiers, their respective SMILES strings, and the molar ratios to be evaluated.

#### Feature Generation:

 Run the provided scripts to calculate the required molecular descriptors from the SMILES strings. The hybrid kernel uses these molecular features for its predictions.

#### Model Prediction:

- Load the pre-trained TuNa-AI SVM model provided in the repository.
- Input the prepared data file containing the new drug-excipient combinations.
- The model will output a prediction for each combination, indicating the probability of successful nanoparticle formation.

#### Interpreting Results:

- Analyze the output to identify the most promising excipients and molar ratios for the new drug of interest.
- Prioritize the formulations with the highest prediction scores for experimental validation using the protocols outlined above.

By following these application notes and protocols, researchers can effectively leverage the TuNa-Al platform to accelerate the development of novel and optimized nanomedicines, translating computational predictions into tangible therapeutic candidates.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Reker Lab @ Duke Biomedical Engineering · GitHub [github.com]
- 2. tuna repositories · GitHub [github.com]
- 3. TunaCode [tunacode.xyz]
- 4. GitHub alchemiststudiosDOTai/tunacode: StrunaCode Al CLI coding agent with safe git branches, rich tools & multi-LLM support. [github.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the TuNa-Al Platform]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682044#step-by-step-guide-to-using-the-tuna-ai-platform]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com